molecular formula C7H17FN2 B135179 N-3-Fluoropropylputrescine CAS No. 132151-85-0

N-3-Fluoropropylputrescine

Cat. No. B135179
M. Wt: 148.22 g/mol
InChI Key: JUGPUOGZSGQOPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-3-Fluoropropylputrescine, also known as F-PUT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. F-PUT is a fluorinated derivative of putrescine, an organic compound that is naturally produced by the body.

Scientific Research Applications

N-3-Fluoropropylputrescine has shown potential applications in various fields of scientific research, including neuroscience, cancer research, and drug discovery. In neuroscience, N-3-Fluoropropylputrescine has been used as a selective tracer for the visualization of polyamine transporters in the brain. In cancer research, N-3-Fluoropropylputrescine has been shown to inhibit the growth of cancer cells by targeting polyamine metabolism. In drug discovery, N-3-Fluoropropylputrescine has been used as a scaffold for the development of novel drugs targeting polyamine metabolism.

Mechanism Of Action

N-3-Fluoropropylputrescine exerts its effects by targeting polyamine metabolism, which plays a crucial role in various physiological processes such as cell growth and differentiation. N-3-Fluoropropylputrescine is a competitive inhibitor of the polyamine transporter, which is responsible for the uptake of polyamines into cells. By inhibiting the polyamine transporter, N-3-Fluoropropylputrescine reduces the intracellular levels of polyamines, thereby affecting various cellular processes.

Biochemical And Physiological Effects

N-3-Fluoropropylputrescine has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of neurotransmitter release. N-3-Fluoropropylputrescine has also been shown to affect the expression of various genes involved in polyamine metabolism, cell cycle regulation, and apoptosis.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-3-Fluoropropylputrescine is its selectivity towards polyamine transporters, which allows for the visualization and manipulation of polyamine metabolism in cells and tissues. However, N-3-Fluoropropylputrescine has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on N-3-Fluoropropylputrescine, including the development of novel N-3-Fluoropropylputrescine derivatives with improved properties, the identification of new targets for N-3-Fluoropropylputrescine in various physiological processes, and the application of N-3-Fluoropropylputrescine in drug discovery for the treatment of various diseases. Additionally, the use of N-3-Fluoropropylputrescine in combination with other compounds or therapies may enhance its efficacy and reduce its potential toxicity.

Synthesis Methods

The synthesis of N-3-Fluoropropylputrescine involves the reaction of putrescine with 3-fluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction yields N-3-Fluoropropylputrescine as a white crystalline solid, which can be purified using various methods such as recrystallization or column chromatography.

properties

CAS RN

132151-85-0

Product Name

N-3-Fluoropropylputrescine

Molecular Formula

C7H17FN2

Molecular Weight

148.22 g/mol

IUPAC Name

N'-(3-fluoropropyl)butane-1,4-diamine

InChI

InChI=1S/C7H17FN2/c8-4-3-7-10-6-2-1-5-9/h10H,1-7,9H2

InChI Key

JUGPUOGZSGQOPG-UHFFFAOYSA-N

SMILES

C(CCNCCCF)CN

Canonical SMILES

C(CCNCCCF)CN

Other CAS RN

132151-85-0

synonyms

N-3-fluoropropylputrescine
N-FPPT

Origin of Product

United States

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